

The Selective Targeting of KRAS G12C Mutant by ASP2453: A Technical Overview

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Compound of Interest

Compound Name: ASP2453
Cat. No.: B15614493

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Introduction

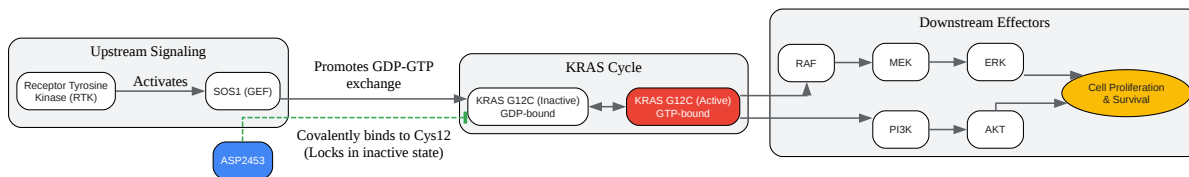
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is one of the most common KRAS mutations, representing a significant therapeutic target. **ASP2453** is a potent, selective, and orally bioavailable covalent inhibitor of the KRAS G12C mutant. This technical guide provides an in-depth overview of the preclinical data supporting the selectivity of **ASP2453** for the KRAS G12C oncoprotein, tailored for an audience of researchers, scientists, and drug development professionals.

Mechanism of Action

ASP2453 functions by irreversibly binding to the mutant cysteine residue at position 12 of the KRAS G12C protein. This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state. By preventing the exchange of GDP for GTP, **ASP2453** effectively inhibits the activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation and survival.

Signaling Pathway and Point of Intervention

The following diagram illustrates the canonical KRAS signaling pathway and the specific point of intervention for **ASP2453**.



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KRAS signaling pathway and **ASP2453**'s mechanism of action.

Quantitative Data on Selectivity and Potency

The selectivity and potency of **ASP2453** have been characterized through a series of biochemical and cellular assays. The following tables summarize the key quantitative findings.

Table 1: Biochemical Activity of ASP2453

Assay	Target	IC50 (nM)	Fold Selectivity (WT/G12C)	Reference
SOS-mediated nucleotide exchange	KRAS G12C	40	215	[1]
SOS-mediated nucleotide exchange	KRAS WT	>8600	[1]	

Table 2: Cellular Activity of ASP2453 in KRAS G12C Mutant Cell Lines

Cell Line	Cancer Type	Assay	IC50 (nM)	Reference
NCI-H1373	Non-Small Cell Lung Cancer	p-ERK Inhibition (2h)	2.5	
NCI-H1373	Non-Small Cell Lung Cancer	3D Spheroid Growth	<3	[1]
MIA PaCa-2	Pancreatic Cancer	3D Spheroid Growth	<3	[1]
NCI-H358	Non-Small Cell Lung Cancer	3D Spheroid Growth	<3	[1]
NCI-H23	Non-Small Cell Lung Cancer	3D Spheroid Growth	<3	[1]
NCI-H1792	Non-Small Cell Lung Cancer	3D Spheroid Growth	<3	[1]
LU65	Lung Adenocarcinoma	3D Spheroid Growth	<3	[1]

Table 3: In Vivo Antitumor Activity of ASP2453 in Xenograft Models

Xenograft Model	Cancer Type	Dosing	Tumor Growth Inhibition/Regression	Reference
NCI-H1373	Non-Small Cell Lung Cancer	10 mg/kg, PO, QD	47% regression	[1]
NCI-H1373	Non-Small Cell Lung Cancer	30 mg/kg, PO, QD	86% regression	[1]
MIA PaCa-2	Pancreatic Cancer	5-30 mg/kg, PO, QD	Dose-dependent inhibition	
LXFA592 (PDX)	Lung Cancer	10-30 mg/kg, PO, QD	Dose-dependent inhibition	[1]
A375 (KRAS WT)	Melanoma	30 mg/kg, PO, QD	No inhibition	[1]

Cysteine Selectivity Profile

A key aspect of **ASP2453**'s selectivity is its specific covalent interaction with the Cys12 residue of the KRAS G12C mutant. In a cysteine selectivity profiling study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) on NCI-H1373 cells treated with **ASP2453**, Cys12 of KRAS was the only peptide out of 4,783 cysteine-containing peptides that showed a covalent interaction.[1] This demonstrates a high degree of on-target selectivity at the proteomic level.

Kinase Selectivity Panel

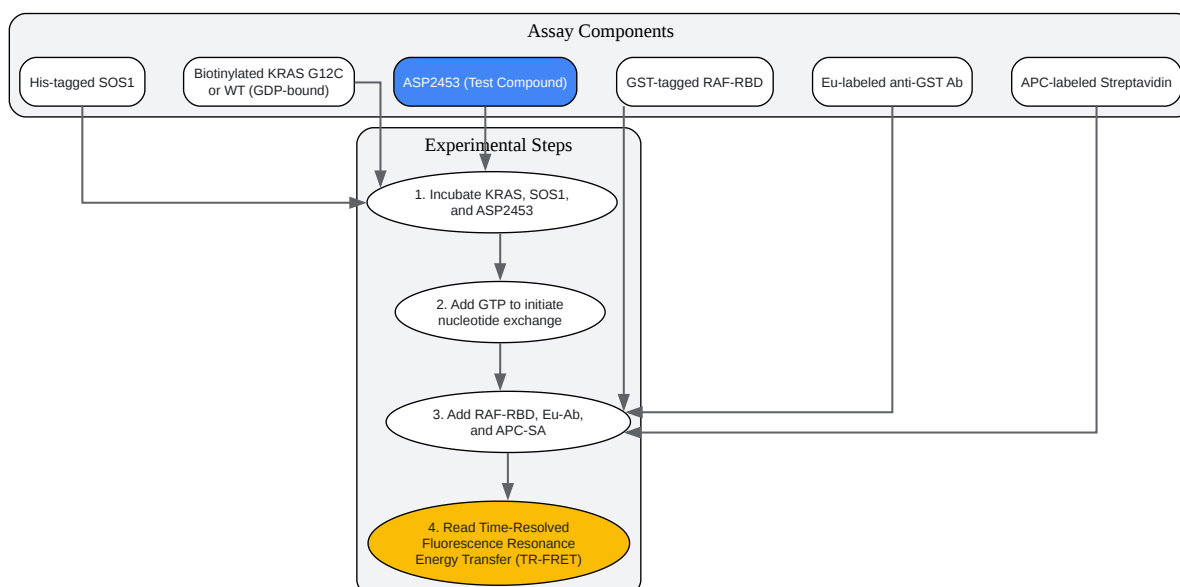
As of the latest available public information, a comprehensive, quantitative kinase selectivity panel profiling **ASP2453** against a broad range of off-target kinases has not been published. Such data is crucial for a complete understanding of the inhibitor's selectivity and potential off-target effects.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Biochemical Assay: SOS-mediated Nucleotide Exchange

This assay measures the ability of **ASP2453** to inhibit the interaction between KRAS and the guanine nucleotide exchange factor SOS1, which is essential for KRAS activation.



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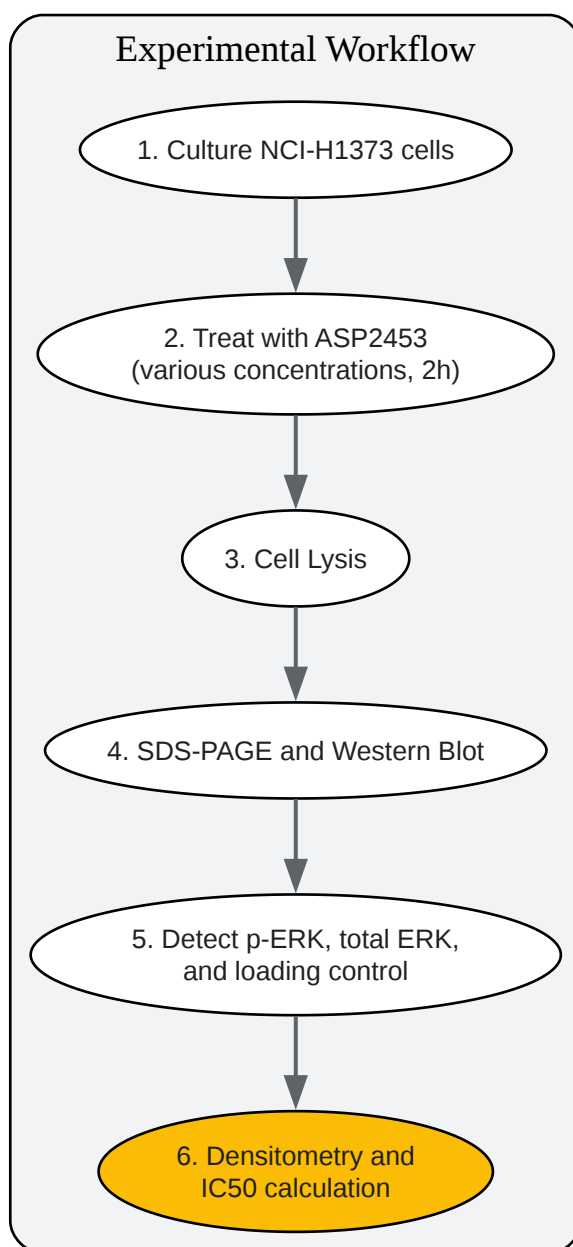
Workflow for the SOS-mediated nucleotide exchange TR-FRET assay.

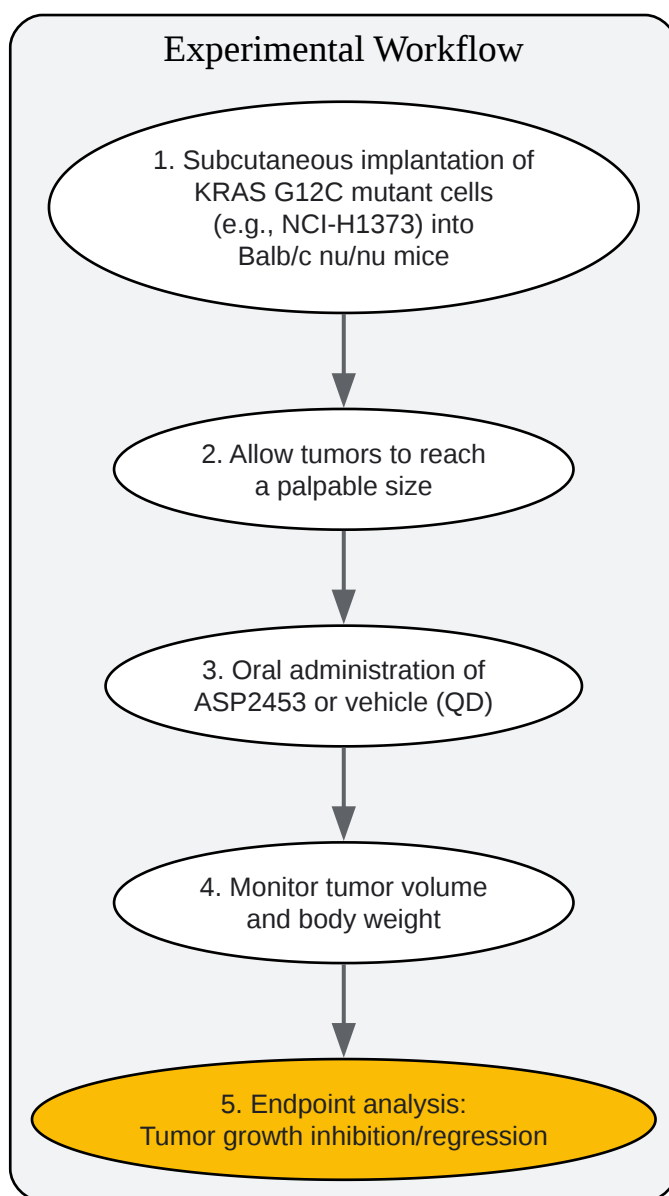
Methodology:

- Protein Preparation: Recombinant biotinylated AviTag KRAS G12C (amino acids 1-185, GDP-bound) and wild-type KRAS are used.
- Assay Procedure: The inhibitory activity of **ASP2453** on the SOS-mediated interaction between KRAS and Raf is measured using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
- Data Analysis: The TR-FRET signal is proportional to the amount of active, GTP-bound KRAS that can bind to the RAF-RBD. The IC50 value is calculated from the dose-response curve of **ASP2453**.^[1]

Cellular Assay: p-ERK Inhibition

This Western blot-based assay quantifies the inhibition of the downstream effector ERK in KRAS G12C mutant cells.





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References

- 1. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
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